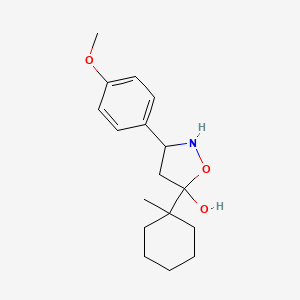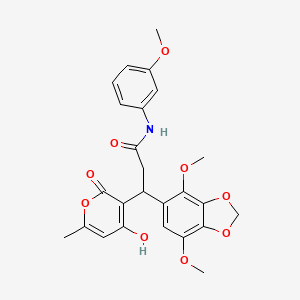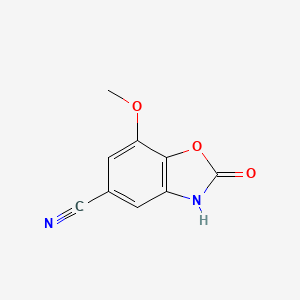![molecular formula C16H14ClN5O B14942840 2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14942840.png)
2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a tetraazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the chlorophenyl and tetraazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Detailed synthetic routes and reaction conditions are documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
科学的研究の応用
2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
類似化合物との比較
Similar Compounds
Similar compounds include other tetraazole derivatives and chlorophenyl-containing molecules. Examples are:
- 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE
- N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a tetraazole ring makes it a valuable compound for various research and industrial applications.
This detailed article provides a comprehensive overview of 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H14ClN5O |
|---|---|
分子量 |
327.77 g/mol |
IUPAC名 |
2-[5-(3-chlorophenyl)tetrazol-2-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H14ClN5O/c1-11-5-2-3-8-14(11)18-15(23)10-22-20-16(19-21-22)12-6-4-7-13(17)9-12/h2-9H,10H2,1H3,(H,18,23) |
InChIキー |
BGXLPDCKGFTGLG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile](/img/structure/B14942764.png)
![2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B14942777.png)
![methyl 2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14942782.png)
![4-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14942793.png)


![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942813.png)
![ethyl 2-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14942817.png)
![N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B14942820.png)
![7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B14942832.png)
![2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate](/img/structure/B14942833.png)
![1-(4-Ethoxyphenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14942836.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14942842.png)
